N-(4-bromo-2-ethylphenyl)ethanesulfonamide
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Overview
Description
N-(4-bromo-2-ethylphenyl)ethanesulfonamide: is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and an ethanesulfonamide group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)ethanesulfonamide typically involves the reaction of 4-bromo-2-ethylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-ethylphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The ethanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: N-(4-bromo-2-ethylphenyl)ethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
- N-(4-bromo-2-methylphenyl)ethanesulfonamide
- N-(4-chloro-2-ethylphenyl)ethanesulfonamide
- N-(4-bromo-2-ethylphenyl)methanesulfonamide
Comparison: N-(4-bromo-2-ethylphenyl)ethanesulfonamide is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications .
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)12-15(13,14)4-2/h5-7,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQIDBRPKKHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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